molecular formula C15H23N7O5 B13387499 2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid

2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid

Cat. No.: B13387499
M. Wt: 381.39 g/mol
InChI Key: LMXOHSDXUQEUSF-UHFFFAOYSA-N
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Description

2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid is a nucleoside analog of S-adenosylmethionine. This compound exhibits antibacterial, antifungal, and anti-parasitic activities. It inhibits the growth of Streptococcus biofilm as well as the growth and survival of Trypanosoma and Leishmania .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid involves multiple steps, including the formation of the oxolan ring and the attachment of the purine base. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs .

Scientific Research Applications

2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid has several scientific research applications, including:

    Chemistry: Used as a nucleoside analog to study the activity of S-adenosylmethionine.

    Biology: Inhibits the growth of Streptococcus biofilm and the survival of Trypanosoma and Leishmania.

    Medicine: Potential use as an antibacterial, antifungal, and anti-parasitic agent.

    Industry: Used in the development of new antibiotics and epigenetic modifiers

Mechanism of Action

The mechanism of action of 2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid involves the inhibition of methyltransferases, which are enzymes involved in the methylation of DNA and proteins. This inhibition disrupts the normal function of these enzymes, leading to the antibacterial, antifungal, and anti-parasitic effects observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid is unique due to its specific structure, which allows it to inhibit methyltransferases effectively. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOHSDXUQEUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866722
Record name 2,5-Diamino-6-[5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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